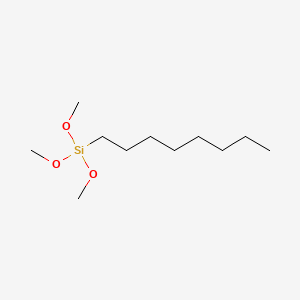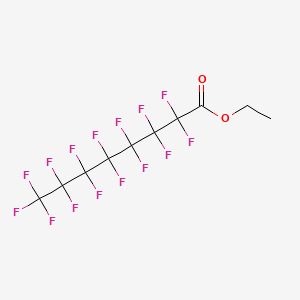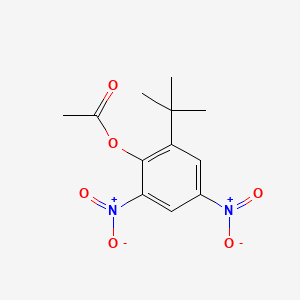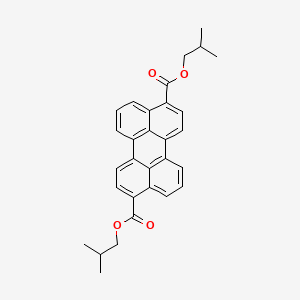
2-Chlorthiophen
Übersicht
Beschreibung
2-Chlorothiophene is an organosulfur compound with the molecular formula C₄H₃ClS. It is a derivative of thiophene, where one hydrogen atom is replaced by a chlorine atom at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications due to its unique reactivity and stability .
Wissenschaftliche Forschungsanwendungen
2-Chlorothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Employed in the production of dyes, agrochemicals, and materials for electronic devices.
Wirkmechanismus
Target of Action
2-Chlorothiophene is a simple and rigid molecule . It is primarily used as a building block in the synthesis of more complex organic compounds . The primary targets of 2-Chlorothiophene are the molecules it reacts with during these synthesis processes .
Mode of Action
The mode of action of 2-Chlorothiophene involves its participation in various chemical reactions. One of the key reactions is the transition metal-catalyzed carbon-carbon bond formations . In these reactions, 2-Chlorothiophene acts as a nucleophile, reacting with electrophilic organic halides or pseudohalides .
Biochemical Pathways
The biochemical pathways affected by 2-Chlorothiophene are largely dependent on the specific reactions it is involved in. For instance, in the synthesis of thiophene derivatives, 2-Chlorothiophene can participate in reactions such as the Suzuki, Negishi, or Stille catalysis . These reactions involve the formation of new carbon-carbon bonds, which can lead to the creation of biologically active compounds .
Result of Action
The result of 2-Chlorothiophene’s action is the formation of new compounds through various chemical reactions. For example, it can be used in the preparation of 5-phenylthiophene derivative . The specific molecular and cellular effects would depend on the properties of these resulting compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chlorothiophene plays a role in biochemical reactions primarily as a reagent in chemical synthesis. It interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, 2-Chlorothiophene can be used in the synthesis of thiophene derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory and antimicrobial properties . The interaction of 2-Chlorothiophene with enzymes such as cytochrome P450 can lead to its oxidation, forming reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
The effects of 2-Chlorothiophene on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Chlorothiophene can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways . These interactions can result in both beneficial and adverse effects on cell function, depending on the context and concentration of 2-Chlorothiophene.
Molecular Mechanism
At the molecular level, 2-Chlorothiophene exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as proteins and nucleic acids. For instance, 2-Chlorothiophene can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, 2-Chlorothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 2-Chlorothiophene in laboratory settings can change over time due to its stability and degradation properties. In vitro studies have shown that 2-Chlorothiophene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of 2-Chlorothiophene can accumulate, potentially leading to long-term effects on cellular function. For example, prolonged exposure to 2-Chlorothiophene has been associated with changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 2-Chlorothiophene vary with different dosages in animal models. At low doses, 2-Chlorothiophene has been shown to exhibit minimal toxicity and can be used to study its pharmacological properties . At higher doses, it can cause adverse effects such as hepatotoxicity and neurotoxicity . These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of 2-Chlorothiophene, which can interact with cellular macromolecules and disrupt normal cellular functions .
Metabolic Pathways
2-Chlorothiophene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2-Chlorothiophene, leading to the formation of reactive intermediates that can further participate in phase II metabolic reactions such as conjugation with glutathione or glucuronic acid . These conjugation reactions increase the solubility of 2-Chlorothiophene, facilitating its excretion from the body. The metabolic pathways of 2-Chlorothiophene can also influence the levels of various metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of 2-Chlorothiophene within cells and tissues are mediated by specific transporters and binding proteins . For example, 2-Chlorothiophene can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, 2-Chlorothiophene can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the bioavailability and activity of 2-Chlorothiophene, thereby modulating its overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-Chlorothiophene is an important determinant of its activity and function. Studies have shown that 2-Chlorothiophene can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of 2-Chlorothiophene is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the presence of specific amino acid sequences can target 2-Chlorothiophene to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, 2-Chlorothiophene is produced by the direct chlorination of thiophene. The process involves passing chlorine gas through thiophene at controlled temperatures, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorothiophene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-donating nature of the sulfur atom, 2-Chlorothiophene readily participates in electrophilic substitution reactions.
Cross-Coupling Reactions: It can undergo transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Typically involves concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Uses halogens like bromine or iodine in the presence of a catalyst.
Cross-Coupling: Utilizes palladium or nickel catalysts under inert conditions
Major Products Formed:
Nitration: Forms 2-nitrothiophene.
Halogenation: Produces dihalothiophenes.
Cross-Coupling: Results in various substituted thiophenes depending on the coupling partner
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound, lacking the chlorine substituent.
2-Bromothiophene: Similar structure with a bromine atom instead of chlorine.
2-Iodothiophene: Contains an iodine atom at the second position.
Comparison: 2-Chlorothiophene is unique due to the presence of the chlorine atom, which influences its reactivity and physical properties. Compared to thiophene, it is more reactive in electrophilic substitution reactions. The chlorine atom also affects the compound’s boiling and melting points, making it distinct from its bromine and iodine analogs .
Eigenschaften
IUPAC Name |
2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClS/c5-4-2-1-3-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFNQBFZFXUTBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059132 | |
| Record name | Thiophene, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96-43-5 | |
| Record name | 2-Chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8747 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EVV74IJN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



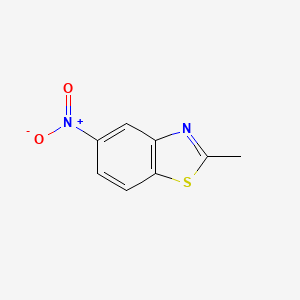
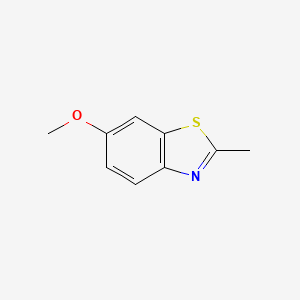
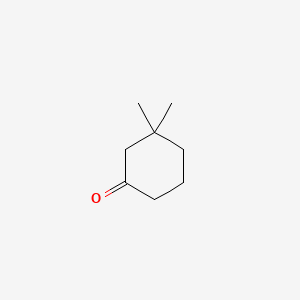


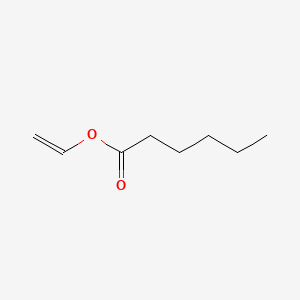
![N-[3-(Trimethoxysilyl)propyl]aniline](/img/structure/B1346609.png)
